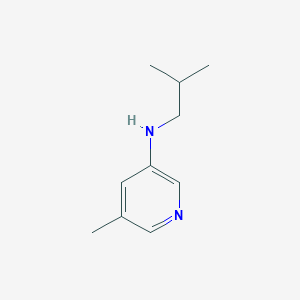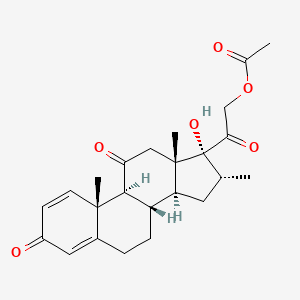
(16Alpha)-21-(Acetyloxy)-17-hydroxy-16-methyl-pregna-1,4-diene-3,11,20-trione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(16Alpha)-21-(Acetyloxy)-17-hydroxy-16-methyl-pregna-1,4-diene-3,11,20-trione is a synthetic steroid compound. It is known for its significant biological activity and is used in various scientific research applications. This compound is part of the corticosteroid family and has been studied for its potential therapeutic effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (16Alpha)-21-(Acetyloxy)-17-hydroxy-16-methyl-pregna-1,4-diene-3,11,20-trione involves multiple steps, starting from simpler steroid precursors. The key steps include:
Acetylation: Introduction of the acetyloxy group at the 21st position.
Hydroxylation: Addition of a hydroxyl group at the 17th position.
Methylation: Introduction of a methyl group at the 16th position.
Formation of the diene structure: This involves creating the double bonds at the 1,4 positions.
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis using the above-mentioned steps. The process is optimized for yield and purity, often involving the use of catalysts and specific reaction conditions to ensure the desired product is obtained efficiently.
Chemical Reactions Analysis
Types of Reactions
(16Alpha)-21-(Acetyloxy)-17-hydroxy-16-methyl-pregna-1,4-diene-3,11,20-trione undergoes several types of chemical reactions, including:
Oxidation: This reaction can occur at various positions on the steroid backbone, leading to the formation of ketones or other oxidized derivatives.
Reduction: Reduction reactions can convert ketones to alcohols or reduce double bonds to single bonds.
Substitution: Various substituents can be introduced at different positions on the steroid nucleus through substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of 11-keto derivatives, while reduction can produce 17-hydroxy derivatives.
Scientific Research Applications
(16Alpha)-21-(Acetyloxy)-17-hydroxy-16-methyl-pregna-1,4-diene-3,11,20-trione has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other steroid compounds.
Biology: Studied for its effects on cellular processes and gene expression.
Medicine: Investigated for its potential therapeutic effects in treating inflammatory and autoimmune diseases.
Industry: Used in the production of pharmaceuticals and as a reference standard in analytical chemistry.
Mechanism of Action
The mechanism of action of (16Alpha)-21-(Acetyloxy)-17-hydroxy-16-methyl-pregna-1,4-diene-3,11,20-trione involves binding to specific receptors in the body, such as glucocorticoid receptors. This binding leads to changes in gene expression and modulation of inflammatory responses. The compound can inhibit the production of pro-inflammatory cytokines and reduce immune cell activation.
Comparison with Similar Compounds
Similar Compounds
Prednisolone: Another corticosteroid with similar anti-inflammatory properties.
Dexamethasone: Known for its potent anti-inflammatory and immunosuppressive effects.
Hydrocortisone: A naturally occurring corticosteroid with a broad range of biological activities.
Uniqueness
(16Alpha)-21-(Acetyloxy)-17-hydroxy-16-methyl-pregna-1,4-diene-3,11,20-trione is unique due to its specific structural modifications, which confer distinct biological activities. Its acetylation and hydroxylation patterns differentiate it from other corticosteroids, leading to unique pharmacokinetic and pharmacodynamic properties.
Properties
Molecular Formula |
C24H30O6 |
|---|---|
Molecular Weight |
414.5 g/mol |
IUPAC Name |
[2-[(8S,9S,10R,13S,14S,16R,17R)-17-hydroxy-10,13,16-trimethyl-3,11-dioxo-6,7,8,9,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate |
InChI |
InChI=1S/C24H30O6/c1-13-9-18-17-6-5-15-10-16(26)7-8-22(15,3)21(17)19(27)11-23(18,4)24(13,29)20(28)12-30-14(2)25/h7-8,10,13,17-18,21,29H,5-6,9,11-12H2,1-4H3/t13-,17+,18+,21-,22+,23+,24+/m1/s1 |
InChI Key |
RZAMUHXEOMZXET-BYLBHKFYSA-N |
Isomeric SMILES |
C[C@@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@H]3C(=O)C[C@@]2([C@]1(C(=O)COC(=O)C)O)C)C |
Canonical SMILES |
CC1CC2C3CCC4=CC(=O)C=CC4(C3C(=O)CC2(C1(C(=O)COC(=O)C)O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Bromo-1-cyclopentyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B12079243.png)
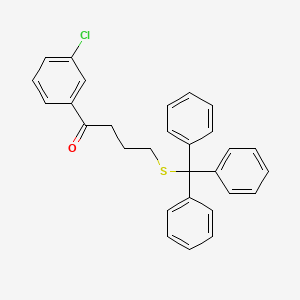
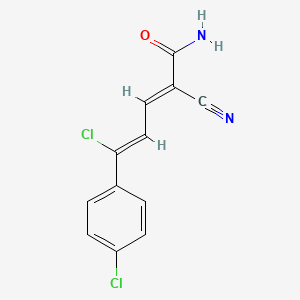
![1-(5-Fluoro-[1,1'-biphenyl]-3-yl)cyclopropanamine](/img/structure/B12079261.png)
![[[2-(S-Methylsulfonimidoyl)ethoxy]methyl]benzene](/img/structure/B12079275.png)

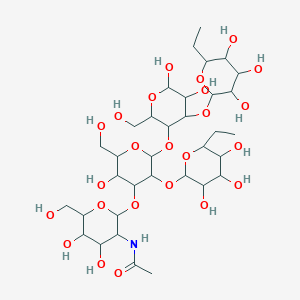
![2,6-Dibromo-4,8-dicyanotricyclo[3.3.1.0(1,5)]nona-3,7-diene](/img/structure/B12079293.png)


![2-Bromo-5-[(oxan-4-yl)methoxy]pyridine](/img/structure/B12079323.png)
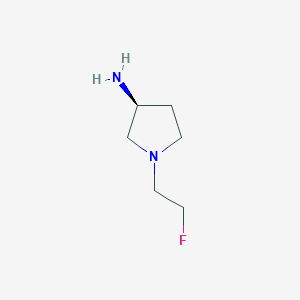
![1-[2-(4-Bromo-3-fluorophenoxy)ethyl]piperidine](/img/structure/B12079337.png)
